molecular formula C10H9ClO4S B8358968 3-(4-Chlorobenzenesulfonyl)-dihydro-furan-2-one

3-(4-Chlorobenzenesulfonyl)-dihydro-furan-2-one

Cat. No. B8358968
M. Wt: 260.69 g/mol
InChI Key: QHUOWSQIXJAYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08178568B2

Procedure details

A mixture of α-bromo-γ-butyrolactone (1.58 g; 9.62 mmol) and 4-chlorobenzenesulfinic acid sodium salt (2.39 g; 12.03 mmol) in ethanol (75 mL) was heated at 65° C. for 10 hours and the volatiles removed in vacuo. The residue was diluted with ethyl acetate and filtered. Removal of the volatiles from the filtrate provided as residue which was purified by silica gel chromatography using ethyl acetate and hexanes as the eluent. Removal of the volatiles from the product-rich fractions provided 1.58 g of the desired product. 1H NMR (CDCl3) δ 7.89 (d, 2H), 7.58 (d, 2H), 4.54 (m, 1H), 4.42 (m, 1H), 4.03 (dd, 1H), 3.07 (m, 1H), 2.77 (m, 1H).
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
4-chlorobenzenesulfinic acid sodium salt
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH2:7][CH2:6][O:5][C:3]1=[O:4].[Na+].[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([S:16]([O-:18])=[O:17])=[CH:12][CH:11]=1>C(O)C>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([S:16]([CH:2]2[CH2:7][CH2:6][O:5][C:3]2=[O:4])(=[O:18])=[O:17])=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.58 g
Type
reactant
Smiles
BrC1C(=O)OCC1
Name
4-chlorobenzenesulfinic acid sodium salt
Quantity
2.39 g
Type
reactant
Smiles
[Na+].ClC1=CC=C(C=C1)S(=O)[O-]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of the volatiles from the filtrate
CUSTOM
Type
CUSTOM
Details
provided as residue which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
Removal of the volatiles from the product-rich fractions

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)C1C(OCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.